2,5-Dimethoxypyrimidin-4(3H)-one chemical properties
2,5-Dimethoxypyrimidin-4(3H)-one chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2,5-Dimethoxypyrimidin-4(3H)-one
Introduction
The pyrimidine ring system is a cornerstone of medicinal chemistry and chemical biology, forming the core scaffold of nucleobases and a plethora of FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure in drug design. This guide provides a comprehensive technical overview of a specific, highly functionalized derivative: 2,5-Dimethoxypyrimidin-4(3H)-one (CAS No. 370103-23-4).
While not as widely studied as some commodity pyrimidines, this molecule holds particular interest for researchers in drug development and process chemistry, notably as a known impurity of the widely used chemotherapeutic agent Fluorouracil.[2] Understanding its fundamental chemical properties, reactivity, and analytical profile is therefore critical for quality control, new scaffold development, and synthetic strategy. This document synthesizes available data and provides expert-driven insights into its characterization and potential utility.
Core Molecular Attributes and Tautomerism
2,5-Dimethoxypyrimidin-4(3H)-one is a substituted pyrimidine characterized by two methoxy groups at positions 2 and 5, and a carbonyl group at position 4. A crucial feature of pyrimidin-4-ones is their existence in tautomeric equilibrium with their aromatic hydroxyl counterparts, in this case, 2,5-dimethoxy-4-hydroxypyrimidine. This keto-enol tautomerism governs the molecule's reactivity, solubility, and spectroscopic properties. The keto form generally predominates in neutral solutions, but the equilibrium can be influenced by solvent and pH.
Caption: Keto-enol tautomerism of the title compound.
Table 1: Physicochemical and Computed Properties This table summarizes key identifiers and computed properties that are predictive of the molecule's behavior in various chemical and biological systems.[2]
| Property | Value |
| IUPAC Name | 2,5-dimethoxy-1H-pyrimidin-6-one |
| CAS Number | 370103-23-4 |
| PubChem CID | 9942200 |
| Molecular Formula | C₆H₈N₂O₃ |
| Molecular Weight | 156.14 g/mol |
| Exact Mass | 156.0535 Da |
| SMILES | COC1=CN=C(NC1=O)OC |
| InChIKey | JEARLRMCZMBVFC-UHFFFAOYSA-N |
| XLogP3 (Computed) | -0.1 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 2 |
| Topological Polar Surface Area | 59.9 Ų |
Synthesis and Purification Strategy
While specific, peer-reviewed syntheses for 2,5-Dimethoxypyrimidin-4(3H)-one are not extensively documented, a logical and robust route can be designed based on established pyrimidine condensation chemistry.[3] The most field-proven approach involves the cyclization of a β-ketoester equivalent with a urea or isourea derivative.
Expert Insight: The primary challenge in this synthesis is the introduction of the C5-methoxy group. A standard malonic ester condensation would not suffice. Therefore, starting with a precursor that already contains the C5-methoxy functionality, such as dimethyl 2-methoxy-3-oxosuccinate, and condensing it with O-methylisourea provides a direct and efficient pathway.
Caption: Proposed workflow for the synthesis of 2,5-Dimethoxypyrimidin-4(3H)-one.
Experimental Protocol: Proposed Synthesis
This protocol is a representative, hypothetical procedure grounded in established chemical principles. It requires optimization and validation.
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Reaction Setup: To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol in a round-bottom flask equipped with a reflux condenser, add O-methylisourea hydrochloride (1.0 equivalent). Stir at room temperature for 30 minutes.
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Addition of Ester: Add dimethyl 2-methoxy-3-oxosuccinate (1.05 equivalents) dropwise to the reaction mixture.
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Cyclization: Heat the mixture to reflux (approx. 78 °C) and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: After cooling to room temperature, concentrate the mixture under reduced pressure. Redissolve the residue in water and acidify to pH 5-6 with 2M HCl. The crude product should precipitate.
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Purification: Collect the solid by vacuum filtration and wash with cold water. Further purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the final product.
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Validation: Confirm identity and purity using NMR, MS, and HPLC analysis as described in the following section.
Spectroscopic and Analytical Characterization
A robust analytical package is essential for confirming the structure and purity of the synthesized compound. The following protocols describe a self-validating system for its characterization.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~11.5-12.5 (s, 1H, N-H, broad), δ ~7.6 (s, 1H, C6-H), δ ~3.9 (s, 3H, OCH₃), δ ~3.8 (s, 3H, OCH₃). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~160 (C=O), δ ~158 (C2-O), δ ~145 (C6), δ ~138 (C5-O), δ ~56 (OCH₃), δ ~55 (OCH₃). |
| Mass Spec. (ESI+) | Expected m/z: 157.0608 [M+H]⁺. |
| FT-IR (KBr Pellet, cm⁻¹) | ~3200-3000 (N-H stretch), ~2950 (C-H stretch), ~1680 (C=O stretch, strong), ~1600 (C=N/C=C stretch), ~1250 (C-O stretch). |
| Melting Point | Expected for a crystalline solid; requires experimental determination. |
Protocol 3.1: NMR Spectroscopy
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Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it solubilizes polar compounds and allows for the observation of exchangeable protons like N-H.
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Data Acquisition: Acquire ¹H, ¹³C, and DEPT-135 spectra on a 400 MHz or higher spectrometer.
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Data Analysis: Integrate the ¹H NMR spectrum to confirm proton ratios. Correlate signals in the ¹³C and DEPT spectra to assign quaternary, CH, and CH₃ carbons. The expected chemical shifts are based on the electron-withdrawing nature of the pyrimidinone core and the electron-donating effect of the methoxy groups.
Chemical Reactivity and Synthetic Utility
The reactivity of 2,5-Dimethoxypyrimidin-4(3H)-one is dictated by its multiple functional groups, making it a potentially versatile synthetic intermediate.
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N-H Acidity and Alkylation: The N3 proton is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form an anion. This anion can then be alkylated or acylated to introduce substituents at the N3 position, a common strategy in modifying the pharmacokinetic properties of pyrimidine-based drugs.
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Conversion to 4-Chloropyrimidine: This is arguably the most powerful transformation for a pyrimidin-4-one. Treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can convert the C4-carbonyl (via its enol form) into a highly reactive C4-chloro group. This 4-chloropyrimidine is an excellent electrophile for SNAr reactions, allowing for the facile introduction of amine, alcohol, or thiol nucleophiles. This is a key step in the synthesis of many kinase inhibitors.[1]
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O-Demethylation: The methoxy groups, particularly the one at the C2 position, can be susceptible to cleavage under strong acidic conditions (e.g., HBr, BBr₃), revealing the corresponding hydroxyl groups. This can be a route to other functionalized pyrimidines.
Significance in Drug Development and Process Chemistry
The primary documented relevance of 2,5-Dimethoxypyrimidin-4(3H)-one is its identification as Fluorouracil Impurity 28 .[2] Fluorouracil (5-FU) is a cornerstone antimetabolite drug used in the treatment of various cancers.
Expert Insight for Drug Development Professionals: The presence of impurities, even in trace amounts, is a critical quality attribute (CQA) that must be controlled and monitored under strict regulatory guidelines (ICH Q3A/B). Understanding the structure and properties of this specific impurity is vital for:
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Developing Analytical Methods: Creating specific HPLC or GC methods to detect and quantify this impurity in batches of 5-FU active pharmaceutical ingredient (API).
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Root Cause Analysis: Investigating the synthetic pathway of 5-FU to understand how this impurity might be formed (e.g., from a side reaction or a contaminated starting material).
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Toxicity Assessment: Isolating or synthesizing a standard of the impurity for toxicological evaluation to set safe limits in the final drug product.
Beyond its role as an impurity, the scaffold itself represents a valuable building block for discovery chemistry. The dimethoxy substitution pattern offers a unique electronic and steric profile compared to more common pyrimidines, making it an attractive starting point for generating novel compound libraries targeting enzymes like kinases or DHFR.[4]
Safety, Handling, and Storage
No specific safety data sheet is publicly available for 2,5-Dimethoxypyrimidin-4(3H)-one. Therefore, it must be handled with the standard precautions applied to new chemical entities of unknown toxicity. General guidance based on related pyrimidine structures is as follows.[5][6]
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[7]
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Storage: Store in a tightly sealed container in a cool, dry, and dark place. It should be kept away from strong oxidizing agents and strong acids.[8]
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Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.
Disclaimer: This information is for guidance only. Always consult a substance-specific Safety Data Sheet (SDS) before handling.
References
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Wikipedia. 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine. [Link]
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PubChem. 2,5-Dimethylpyrimidin-4-Amine | C6H9N3 | CID 445779. [Link]
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RSC Advances. Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5- b ]quinolin-6(7 H )-ones. [Link]
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PubChem. 2,5-Dimethoxypyrimidin-4(3H)-one | C6H8N2O3 | CID 9942200. [Link]
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New Journal of Chemistry. DIPEAc promoted one-pot synthesis of dihydropyrido[2,3-d:6,5-d′]dipyrimidinetetraone and pyrimido[4,5-d]pyrimidine derivatives. [Link]
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ACS Omega. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. [Link]
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PubMed. Discovery of a Potent Thieno[2,3-d]pyrimidine-2,4-dione-Based Protoporphyrinogen IX Oxidase Inhibitor. [Link]
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Angene Chemical. Safety Data Sheet - 3-Methylpyrimidine-2,4(1H,3H)-dione. [Link]
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National Institutes of Health (NIH). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. [Link]
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MDPI. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. [Link]
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National Institutes of Health (NIH). Developments of pyridodipyrimidine heterocycles and their biological activities. [Link]
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